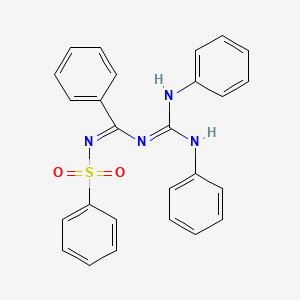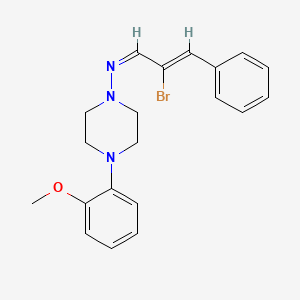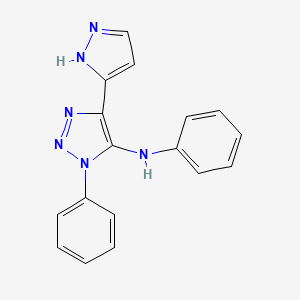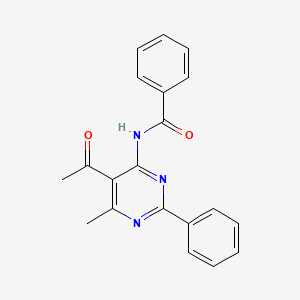
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as DAPI, is a fluorescent stain used in various scientific research applications. The compound was first synthesized by Otto Dimroth in 1964. DAPI is a popular stain used in microscopy to visualize DNA and other cellular structures.
科学研究应用
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is widely used in scientific research for its ability to stain DNA and other cellular structures. This compound is commonly used in microscopy to visualize chromosomes, nuclei, and other cellular structures. The compound is also used in flow cytometry to analyze DNA content in cells. This compound is also used in research related to cell cycle analysis, apoptosis, and DNA damage.
作用机制
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide binds to the minor groove of DNA and fluoresces when exposed to ultraviolet light. The compound has a high affinity for AT-rich regions of DNA and is a useful tool for identifying the location of DNA in cells. This compound is also used to measure DNA content in cells and to assess the integrity of DNA in response to various treatments.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not affect cell viability or function. The compound is not mutagenic or carcinogenic and is considered safe for use in scientific research. This compound is rapidly taken up by cells and can be used to stain live or fixed cells.
实验室实验的优点和局限性
N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide is a versatile stain that can be used in a variety of scientific research applications. The compound is relatively inexpensive and easy to use. However, this compound has some limitations. The compound is not suitable for use in live-cell imaging as it requires exposure to ultraviolet light, which can be damaging to cells. This compound is also not useful for staining RNA or proteins.
未来方向
There are several future directions for research related to N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide. One area of interest is the development of new fluorescent dyes that can be used in live-cell imaging. Another area of interest is the use of this compound in combination with other stains to visualize multiple cellular structures simultaneously. Additionally, there is potential for the use of this compound in the diagnosis and treatment of various diseases, including cancer. Continued research into the mechanism of action of this compound and its effects on cellular function will also be of interest.
In conclusion, this compound is a valuable tool in scientific research for visualizing DNA and other cellular structures. The compound is easy to use, non-toxic, and has a high affinity for AT-rich regions of DNA. While this compound has some limitations, there are several future directions for research related to the compound.
合成方法
The synthesis of N-(dianilinomethylene)-N'-(phenylsulfonyl)benzenecarboximidamide involves the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with N-phenylsulfonyl chloride and N,N-dimethylformamide. The reaction produces this compound as a white powder, which is soluble in water and organic solvents. The yield of this compound synthesis is high, and the compound is relatively stable.
属性
IUPAC Name |
N'-(benzenesulfonyl)-N-(dianilinomethylidene)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-33(32,24-19-11-4-12-20-24)30-25(21-13-5-1-6-14-21)29-26(27-22-15-7-2-8-16-22)28-23-17-9-3-10-18-23/h1-20H,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMTVWHBXAJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N=C(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)




![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

![6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)